amino(propan-2-yl)azanium;sulfate

Description

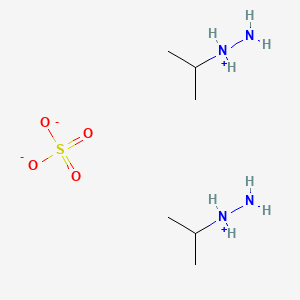

Amino(propan-2-yl)azanium; sulfate (CAS: 63273-80-3) is an organic sulfate salt with the molecular formula C₁₁H₁₉N₃O₆S and a molecular weight of 321.35 g/mol. Structurally, it comprises a central ammonium group (azanium) substituted with a propan-2-yl (isopropyl) group and a hydroxy-phenoxypropyl chain, stabilized by a sulfate counterion . The compound exists as a clear oily liquid with a purity of ≥95% and is primarily utilized in specialized organic synthesis and pharmaceutical research, though specific applications remain understudied .

Properties

IUPAC Name |

amino(propan-2-yl)azanium;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H10N2.H2O4S/c2*1-3(2)5-4;1-5(2,3)4/h2*3,5H,4H2,1-2H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYHYLLGSBBYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[NH2+]N.CC(C)[NH2+]N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2257-52-5 (Parent) | |

| Record name | Isopropylhydrazinium sulphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072824976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50223141 | |

| Record name | Isopropylhydrazinium sulphate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72824-97-6 | |

| Record name | Isopropylhydrazinium sulphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072824976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylhydrazinium sulphate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylhydrazinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(propan-2-yl)azanium;sulfate can be synthesized through the reaction of isopropylamine with sulfuric acid. The reaction typically involves the following steps:

Reaction of Isopropylamine with Sulfuric Acid: Isopropylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions to prevent excessive heat generation.

Formation of this compound: The reaction mixture is stirred continuously until the formation of the sulfate salt is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where isopropylamine and sulfuric acid are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Amino(propan-2-yl)azanium;sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Products include various oxidized amine derivatives.

Reduction: Reduced amine derivatives are formed.

Substitution: Substituted amine compounds are produced.

Scientific Research Applications

Amino(propan-2-yl)azanium;sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of amino(propan-2-yl)azanium;sulfate involves its interaction with specific molecular targets. The compound can act as a proton donor or acceptor, influencing various biochemical pathways. It can also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Structural Comparison of Azanium Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Reference |

|---|---|---|---|

| Amino(propan-2-yl)azanium; sulfate | C₁₁H₁₉N₃O₆S | Propan-2-yl-azanium core, phenoxy-hydroxypropyl chain, sulfate counterion | |

| [Amino(propan-2-ylsulfanyl)methylidene]azanium | C₄H₁₀N₂S | Propan-2-ylsulfanyl group, carbamimidothioate backbone | |

| 2-Acetoxy-3-(naphthalen-1-yloxy)propylazanium chloride | C₁₈H₂₂ClNO₃ | Propan-2-yl-azanium core, naphthyloxy-acetoxypropyl chain, chloride counterion | |

| 2-[4-[[(4-Chlorophenyl)azaniumylidene...]ethyl-di(propan-2-yl)azanium; dichloride | C₂₇H₃₄Cl₃N₃O | Dual propan-2-yl-azanium groups, chlorophenyl-azaniumylidene complex |

Key Observations :

- The target compound shares the propan-2-yl-azanium core with other derivatives but differs in substituents (e.g., phenoxy vs. naphthyloxy groups) and counterions (sulfate vs. chloride) .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- The sulfate counterion in the target compound contributes to higher molecular weight and hydrophilicity compared to chloride or ethanoate derivatives .

- Thioether-containing analogs (e.g., ) exhibit lower molecular weights and distinct solubility profiles due to sulfur’s polarizability.

Biological Activity

Amino(propan-2-yl)azanium; sulfate, also known as isopropylammonium sulfate, is a chemical compound with the molecular formula . This compound has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

Synthesis : The compound is synthesized through the reaction of isopropylamine with sulfuric acid. This process involves controlled temperature conditions to prevent excessive heat generation. The resulting sulfate salt can be purified through recrystallization after filtration.

Chemical Structure : The presence of the isopropyl group in its structure contributes to its unique chemical properties, differentiating it from other ammonium sulfates. This structural configuration allows for specific interactions with biological molecules, influencing its biological activity.

Amino(propan-2-yl)azanium; sulfate acts primarily as a proton donor or acceptor, which can significantly influence various biochemical pathways. Its interaction with enzymes and proteins alters their activity, potentially affecting metabolic processes in cells. This mechanism makes it a valuable compound for studying enzyme kinetics and protein interactions in biological research.

Biological Activities

The biological activities of amino(propan-2-yl)azanium; sulfate can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against Gram-positive bacteria, showing promising results in inhibiting bacterial growth and biofilm formation. This activity is particularly relevant in developing new antibacterial agents .

2. Enzyme Interactions

The compound has been utilized in studies focusing on enzyme kinetics. Its ability to modify enzyme activity makes it a useful tool in biochemical assays, aiding in the understanding of enzyme mechanisms and potential therapeutic targets.

3. Pharmaceutical Applications

Amino(propan-2-yl)azanium; sulfate has been investigated for its potential role as a precursor in synthesizing pharmaceutical compounds. Its unique properties may contribute to the development of new drugs targeting specific diseases.

Case Studies

Several studies have explored the biological activity of amino(propan-2-yl)azanium; sulfate:

- Study on Antimicrobial Properties : A recent study evaluated the compound's effectiveness against Enterococcus faecium, demonstrating significant antibacterial activity and reduced biofilm formation compared to control groups. The results indicated a potential application in treating infections caused by resistant strains .

- Enzyme Kinetics Investigation : Another research focused on the interaction of amino(propan-2-yl)azanium; sulfate with various enzymes, revealing alterations in enzyme activity that could be harnessed for therapeutic purposes. The study found that the compound could enhance or inhibit specific enzymatic reactions depending on concentration and environmental conditions .

Comparative Analysis

To provide a clearer understanding of amino(propan-2-yl)azanium; sulfate's biological activity, a comparison with similar compounds is presented below:

| Compound | Antimicrobial Activity | Enzyme Interaction | Pharmaceutical Potential |

|---|---|---|---|

| Amino(propan-2-yl)azanium; sulfate | High | Moderate | High |

| Methylammonium sulfate | Moderate | Low | Moderate |

| Ethylammonium sulfate | Low | Moderate | Low |

This table illustrates that amino(propan-2-yl)azanium; sulfate stands out due to its high antimicrobial activity and significant pharmaceutical potential compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.